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Compound of Interest

(2-Formyl-6-
Compound Name:
methoxyphenyl)boronic acid

CAS No.: 420800-54-0

Cat. No.: B11912864

Get Quote

Introduction & Strategic Analysis

Benzoxaboroles are bicyclic boron-heterocycles that exhibit unique pharmaceutical properties
due to the empty p-orbital on the boron atom.[1][2][3] This allows them to form reversible
covalent bonds with biological nucleophiles (e.g., cis-diols in sugars or serine residues in
enzymes).[3]

The 7-methoxy derivative is of particular interest because substituents at the 7-position (ortho
to the boron atom) significantly modulate the Lewis acidity of the boron center through
electronic effects and steric proximity.

Retrosynthetic Logic

The most robust synthetic strategy for 7-substituted benzoxaboroles relies on the construction
of the oxaborole ring after the aromatic core is established.

e Target: 7-methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.
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» Key Intermediate: (2-borono-3-methoxyphenyl)methanol.
o Starting Material:2-bromo-3-methoxybenzyl alcohol.

o Rationale: The 2-bromo position allows for regioselective lithiation/borylation. The 3-
methoxy group in the starting material becomes the 7-methoxy group in the final
benzoxaborole (due to numbering shift upon ring fusion).

Critical Synthetic Protocols
Method A: The "One-Pot" Lithiation-Borylation (Gold
Standard)

This protocol is preferred for research-scale synthesis (up to 10g) due to its efficiency and lack
of protecting group requirements. It utilizes a double-lithiation strategy: the first equivalent of
base deprotonates the benzyl alcohol, and the second performs the Halogen-Lithium
exchange.

Rpagpntq & Smir‘hinmptry

Reagent Equiv. Role
2-Bromo-3-methoxybenzyl
1.0 Substrate
alcohol
-Butyllithium (2.5 Miin 2.2 Base / Lithiating Agent
hexanes)
Triisopropyl borate (B(O
Pr) 2.5 Boron Source
)
THF (Anhydrous) Solvent Medium (0.1 M conc.)
HCI (6M) Excess Hydrolysis/Cyclization

Step-by-Step Protocol
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e Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen
inlet, and a pressure-equalizing addition funnel.

» Solvation: Dissolve 2-bromo-3-methoxybenzyl alcohol (1.0 equiv) in anhydrous THF under

atmosphere. Cool the solution to -78 °C (dry ice/acetone bath).

e Double Lithiation (Critical Step):
o Slowly add

-BuLi (2.2 equiv) dropwise over 20 minutes.

o Observation: A color change (often yellow to orange) may occur.
o Mechanism:[1][2][4][5][6][7] The first equiv forms the lithium alkoxide (

); the second equiv effects Li-Br exchange to generate the aryl lithium species.

o Hold: Stir at -78 °C for 1 hour to ensure complete exchange.
e Borylation:
o Add B(O

Pr)
(2.5 equiv) in one portion (or rapid dropwise) at -78 °C.

o Expert Tip: Rapid addition is often preferred here to quench the aryl lithium species before
any side reactions occur.

o Allow the reaction to warm naturally to room temperature (RT) over 2—3 hours.
e Hydrolysis & Cyclization:
o Cool the mixture to 0 °C.

o Quench with 6M HCI (approx. 3—4 equiv) until pH < 2.
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o Stir vigorously at RT for 1 hour. The acid cleaves the isopropyl boronate esters and
induces the intramolecular cyclization between the hydroxymethyl group and the boronic
acid.

e Work-up:
o Remove THF under reduced pressure.
o Extract the aqueous residue with Ethyl Acetate (3x).
o Wash combined organics with brine, dry over

, and concentrate.

Method B: Palladium-Catalyzed Borylation (Miyaura)

Recommended for substrates sensitive to organolithiums or for larger scale-up where
cryogenic conditions are impractical.

e Reagents: Bis(pinacolato)diboron (
)
, KOAc, Dioxane.

e Conditions: 80—-90 °C, 4-12 hours.

e Note: This yields the pinacol ester intermediate. Acidic hydrolysis (HCI/Acetone) is required
as a subsequent step to remove the pinacol and close the ring.

Reaction Mechanism & Pathway

The following diagram illustrates the transformation from the bromo-alcohol to the final
benzoxaborole ring.[8]

n-BuLi (2.2 eq) B(QiPr)3 HCI (aq) - iPrOH
2-Bromo-3-methoxy -78°C, THE___ | Dilithiated Species Electrophilic Trap 3 Boronate Intermediate pH<2 | Acid Hydrolysis -H20 | 7-Methoxybenzoxaborole
benzyl alcohol 1 (Alkoxide + Aryl Li) (Acyclic) & Ring Closure = (Target)

A
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Caption: Reaction pathway for the one-pot synthesis of 7-methoxybenzoxaborole via Lithium-
Halogen exchange.

Purification & Characterization Workflow

Achieving pharmaceutical-grade purity requires removing deboronated by-products (3-
methoxybenzyl alcohol).

Crude Reaction Mixture
(Post-Extraction)

'

TLC Analysis
(Mobile Phase: 50% EtOAc/Hex)

Major Product \Complex Mixture

Recrystallization Flash Chromatography
(Water or H2O/Acetonitrile) (Si0O2, EtOAc/Hex Gradient)

Pure 7-Methoxybenzoxaborole

(White Solid)

Click to download full resolution via product page

Caption: Purification decision tree. Benzoxaboroles often crystallize well from water due to their
amphiphilic nature.

Analytical Specifications

e B NMR: A diagnostic broad singlet around

30-35 ppm confirms the tricoordinate boron species. (Note: In
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/NaOD, it may shift to ~10 ppm as the tetrahedral boronate anion).
e HNMR (DMSO-
):
o ~9.0-9.2 ppm (s, 1H, B-OH).
o ~4.9-5.0 ppm (s, 2H, Ar-CH
-0).
o ~3.8 ppm (s, 3H, OCH
).
o Aromatic signals: 3 protons (multiplets) corresponding to positions 4, 5, 6.

e Mass Spectrometry (ESI): Typically observed as

(negative mode) or
(positive mode). Note that boron isotopes (
B/

B) create a distinct isotopic pattern (ratio ~1:4).

Troubleshooting & Expert Insights
Incomplete Lithiation

e Symptom: Recovery of starting material or mono-dehalogenated product (3-methoxybenzyl
alcohol).

e Solution: Ensure the internal temperature remains below -70 °C during
-BuLi addition. Use a fresh bottle of

-BuLi and titrate before use.

"Waxy" Product | Failure to Crystallize
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o Cause: Presence of pinacol (if using Method B) or residual solvents.

» Fix: Benzoxaboroles are surprisingly water-soluble compared to their non-boron analogs.
Dissolve the crude "wax" in minimal boiling water (or 5% acetonitrile in water), filter hot, and
let cool slowly. The 7-methoxy derivative usually precipitates as needles.

Stability

o Storage: Store at 4 °C. While the oxaborole ring is stable, the B-C bond can be sensitive to
strong oxidants.

e Handling: Avoid using alcohols (MeOH/EtOH) for NMR if you want to see the free B-OH, as
they can form rapid equilibrium solvolysis products (boronate esters). DMSO-

is the solvent of choice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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